3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate
Overview
Description
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate is a synthetic compound with a molecular formula of C15H20N2O2. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate involves several steps. The starting material is typically indole, which undergoes a series of reactions including alkylation and acylation to introduce the diethylaminomethyl and propionic acid groups. The final step involves the formation of the acetate ester. Industrial production methods often involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the diethylaminomethyl group.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.
Scientific Research Applications
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate is widely used in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Diethylaminomethyl-indol-1-YL)-propionic acid acetate can be compared with other indole derivatives such as:
3-Diethylaminomethyl-indol-1-yl-acetic acid: Similar structure but with an acetic acid group instead of propionic acid.
3-Dimethylaminomethyl-2-methyl-indol-1-yl-acetic acid acetate: Another indole derivative with different substituents.
3-Diethylaminomethyl-indol-1-yl-acetic acid: Used in similar research applications but with different chemical properties
Properties
IUPAC Name |
acetic acid;3-[3-(diethylaminomethyl)indol-1-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.C2H4O2/c1-3-17(4-2)11-13-12-18(10-9-16(19)20)15-8-6-5-7-14(13)15;1-2(3)4/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,20);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVEHJHDXCKAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN(C2=CC=CC=C21)CCC(=O)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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